molecular formula C20H21N3O4 B4185336 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide

Cat. No. B4185336
M. Wt: 367.4 g/mol
InChI Key: FGAAHFJAPKRYPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MNPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which has been shown to have a variety of biological activities, including anticancer, antiviral, and antibacterial properties.

Scientific Research Applications

2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to act as a potent inhibitor of the dopamine transporter, which is a key target for the treatment of psychiatric disorders such as depression and addiction. In cancer research, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use as a scaffold for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in increased dopamine levels in the brain, which can have a variety of effects on mood, motivation, and reward.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its effects on the dopamine transporter, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for its target receptors and enzymes. However, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several potential future directions for the study of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research could focus on the development of new drugs based on the 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide scaffold, which could have potential applications in the treatment of various diseases. Another area of research could focus on further understanding the mechanism of action of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, which could lead to the development of more potent and selective inhibitors of its target receptors and enzymes. Additionally, the potential use of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in combination with other drugs or therapies could also be explored.

properties

IUPAC Name

2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-14-17(6-5-7-18(14)23(26)27)19(24)21-16-10-8-15(9-11-16)20(25)22-12-3-2-4-13-22/h5-11H,2-4,12-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGAAHFJAPKRYPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.